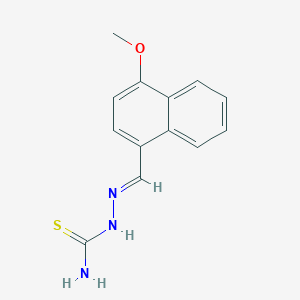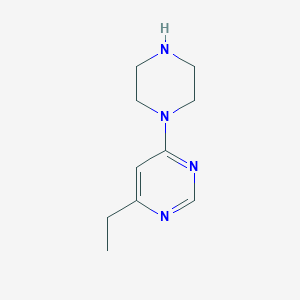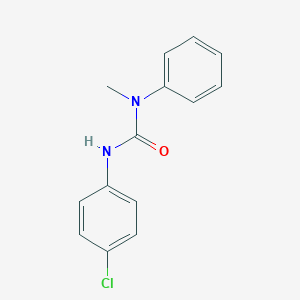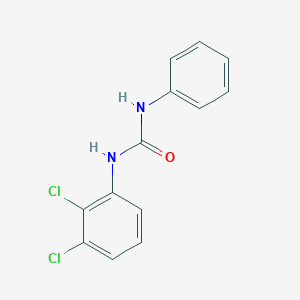
4-Methoxy-1-naphthaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-naphthaldehyde thiosemicarbazone (MNTSC) is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a thiosemicarbazone derivative of 4-methoxy-1-naphthaldehyde, which is a common building block in organic chemistry. MNTSC has been shown to possess a variety of interesting properties, including the ability to chelate metal ions, inhibit enzymes, and interact with biological systems. In
Scientific Research Applications
4-Methoxy-1-naphthaldehyde thiosemicarbazone has been investigated for its potential applications in a wide range of scientific fields, including biochemistry, pharmacology, and materials science. One of the most promising areas of research is the use of 4-Methoxy-1-naphthaldehyde thiosemicarbazone as a chelating agent for metal ions. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to form stable complexes with a variety of metal ions, including copper, iron, and zinc. These complexes have been used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-naphthaldehyde thiosemicarbazone is not fully understood, but it is thought to involve the formation of stable complexes with metal ions. These complexes can inhibit enzymes that require metal ions for their activity, such as metalloproteases. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has also been shown to interact with DNA and RNA, possibly through the formation of hydrogen bonds.
Biochemical and Physiological Effects:
4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. For example, 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has also been shown to have antitumor activity, possibly through the inhibition of DNA synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methoxy-1-naphthaldehyde thiosemicarbazone in lab experiments is its ability to form stable complexes with metal ions. This property makes 4-Methoxy-1-naphthaldehyde thiosemicarbazone useful in the development of new materials and catalysts. However, one limitation of using 4-Methoxy-1-naphthaldehyde thiosemicarbazone is its potential toxicity. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to be toxic to some cell lines, and caution should be exercised when handling this compound.
Future Directions
There are many potential future directions for research on 4-Methoxy-1-naphthaldehyde thiosemicarbazone. One area of interest is the development of new materials and catalysts based on 4-Methoxy-1-naphthaldehyde thiosemicarbazone-metal complexes. Another area of interest is the investigation of the antitumor activity of 4-Methoxy-1-naphthaldehyde thiosemicarbazone and related compounds. Additionally, the mechanism of action of 4-Methoxy-1-naphthaldehyde thiosemicarbazone and its interactions with biological systems could be further explored.
Synthesis Methods
The synthesis of 4-Methoxy-1-naphthaldehyde thiosemicarbazone involves the reaction of 4-methoxy-1-naphthaldehyde with thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent. The structure of 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been confirmed by various analytical techniques, including NMR spectroscopy and X-ray crystallography.
properties
CAS RN |
5268-83-7 |
|---|---|
Product Name |
4-Methoxy-1-naphthaldehyde thiosemicarbazone |
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9(8-15-16-13(14)18)10-4-2-3-5-11(10)12/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
InChI Key |
QAYVZBRXUBLTQQ-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=N/NC(=S)N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=S)N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)

![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)
